![molecular formula C9H7F2N3 B2452953 1-[(2,4-Difluorophenyl)methyl]triazole CAS No. 2004360-43-2](/img/structure/B2452953.png)

1-[(2,4-Difluorophenyl)methyl]triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

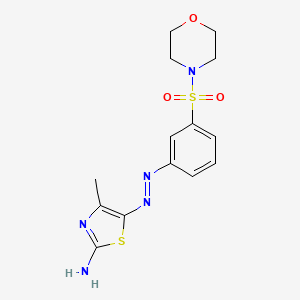

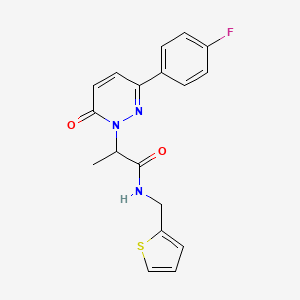

1-[(2,4-Difluorophenyl)methyl]triazole is a chemical compound with a complex structure . It has a molecular weight of 333.32 . This compound is a key intermediate in the synthesis of fluconazole , a synthetic triazole antifungal agent .

Synthesis Analysis

The synthesis of this compound involves alkylation at the N1-position by 2,4-difluoro-α-chloroacetophenone in the presence of potassium carbonate in refluxing toluene .Molecular Structure Analysis

The molecular structure of this compound is complex, with four chiral centers and a long side chain . The structure includes a 1,2,4-triazole core, which is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis

This compound is a crucial intermediate in the synthesis of fluconazole . The compound undergoes various chemical reactions during this synthesis process .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .科学的研究の応用

Spectroscopic Studies and Functional Analysis : A novel triazole derivative was synthesized and subjected to density functional theory (DFT) studies. Characterization was done using various spectroscopic analyses, and the molecule's stability was evaluated, highlighting its potential in material science applications (Zacharias et al., 2018).

Corrosion Inhibition in Metal Surfaces : A triazole derivative was studied for its efficiency in corrosion inhibition of mild steel in acidic media, showing significant inhibitory effects. This research indicates its application in industrial metal protection (Lagrenée et al., 2002).

Supramolecular Interactions and Coordination Chemistry : Research on 1,2,3-triazoles has shown their potential in supramolecular and coordination chemistry due to their diverse supramolecular interactions. This has applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Solubility and Micelle Formation : A study on a triazole antifungal showed exceptional solubility and self-association properties, important for pharmaceutical formulations (Maurin et al., 1993).

Synthesis of Anti-inflammatory Agents : Triazole derivatives were synthesized for potential anti-inflammatory applications, indicating the compound's relevance in medical chemistry (El Shehry et al., 2010).

Bioisostere in Medicinal Chemistry : The 1,2,3-triazole ring is recognized as a bioisostere in the design of drug analogs, due to its structural features and biological activities (Bonandi et al., 2017).

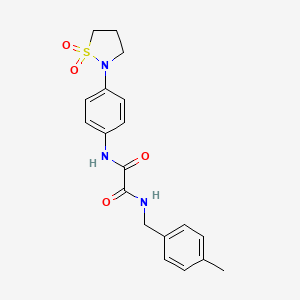

Synthesis of Antifungal and Plant-Growth-Regulatory Agents : New thiazol-2-amine derivatives containing the 2,4-difluorophenyl unit and 1H-1,2,4-triazole moiety were synthesized, highlighting applications in agriculture and antifungal treatments (Liu et al., 2011).

Formation of Ionic Liquids : Research on the alkylation of 1,2,4-triazole leading to ionic liquids demonstrates the potential use of these compounds in green chemistry and materials science (Mirzaei et al., 2002).

Green and Recyclable Catalytic System : The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using a DBU–H2O catalytic system points to environmentally friendly protocols in chemical synthesis (Singh et al., 2013).

作用機序

Target of Action

Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . More research is needed to identify the specific targets of this compound.

Mode of Action

It’s known that triazole derivatives have significant antibacterial activity . They are believed to interact with bacterial cells, leading to changes that inhibit their growth and proliferation .

Biochemical Pathways

It’s known that triazole derivatives can affect various biochemical processes in bacteria, leading to their antibacterial effects .

Result of Action

It’s known that triazole derivatives can exhibit significant antibacterial activity, suggesting that they may lead to the inhibition of bacterial growth and proliferation .

Safety and Hazards

The safety information for 1-[(2,4-Difluorophenyl)methyl]triazole indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .

特性

IUPAC Name |

1-[(2,4-difluorophenyl)methyl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3/c10-8-2-1-7(9(11)5-8)6-14-4-3-12-13-14/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCFUFMOPAVYMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CN2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-1,3-Benzimidazole, 2-[(2-methylphenoxy)methyl]-1-(2-propynyl)-](/img/structure/B2452870.png)

![methyl 4-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2452871.png)

![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2452873.png)

![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2452874.png)

![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2452881.png)

![1,3,4,9-tetramethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2452883.png)

![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2452889.png)

![ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate](/img/structure/B2452890.png)